1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Medicinal Chemistry Anticancer SAR

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 69378-10-5; MF: C10H10N4OS2; MW: 266.3) belongs to the 1,3,4-thiadiazol-2-yl phenylurea class, a scaffold recognized for dual anticancer and herbicidal applications. The compound contains a methylthio (–SCH3) substituent at the 5-position of the thiadiazole ring and an unsubstituted phenyl ring on the urea terminus.

Molecular Formula C10H10N4OS2
Molecular Weight 266.3 g/mol
Cat. No. B3595910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
Molecular FormulaC10H10N4OS2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C10H10N4OS2/c1-16-10-14-13-9(17-10)12-8(15)11-7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,15)
InChIKeyJCWBTUFLBKUVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 69378-10-5) for Anticancer and Herbicidal Lead Optimization


1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 69378-10-5; MF: C10H10N4OS2; MW: 266.3) belongs to the 1,3,4-thiadiazol-2-yl phenylurea class, a scaffold recognized for dual anticancer [1] and herbicidal [2] applications. The compound contains a methylthio (–SCH3) substituent at the 5-position of the thiadiazole ring and an unsubstituted phenyl ring on the urea terminus. It is primarily sourced as a research-grade chemical (e.g., catalog EVT-3733199) for non-human laboratory investigations . Its structural simplicity and synthetic accessibility via 5-methylthio-1,3,4-thiadiazol-2-amine and phenyl isocyanate [3] make it a convenient starting point for medicinal chemistry and agrochemical discovery programs.

Why 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Cannot Be Replaced by In-Class Analogs


The 5-position substituent on the 1,3,4-thiadiazole ring is a critical determinant of both biological target engagement and physicochemical properties within this phenylurea class. In anticancer sorafenib-analog series, replacing the benzylthio (–SCH2Ph) group with a smaller methyl (–CH3) or methylthio (–SCH3) group shifts the IC50 by orders of magnitude against HeLa cells [1], and the presence of sulfur at the 5-position directly influences VEGFR-2 binding conformation [2]. In herbicidal thiadiazolyl ureas, the 5-alkylthio substitution pattern determines pre-emergence vs. post-emergence selectivity and crop tolerance windows [3]. Furthermore, the urea carbonyl (C=O) vs. thiourea (C=S) choice alters hydrogen-bonding capacity and metabolic stability [4]. Generic substitution without empirical comparison therefore risks loss of the specific activity profile for which a given analog was designed or optimized.

Quantitative Differentiation Evidence: 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea vs. Closest Analogs


5-Methylthio vs. 5-Methyl Substituent: Impact on Molecular Properties and Anticancer SAR

The 5-methylthio-substituted 1,3,4-thiadiazole core in the target compound (CAS 69378-10-5, MW 266.3) introduces a divalent sulfur atom absent in the direct 5-methyl analog 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 41148-20-3, MW 234.3) [1]. This –SCH3 group increases molecular weight by 32 Da and adds a sulfur-centered H-bond acceptor site. In a closely related benzylthio-phenylurea anticancer series, the 5-thioether linkage was essential for VEGFR-2 kinase inhibition, with the most potent analog (5d) achieving an IC50 of 0.37 µM against HeLa cells vs. sorafenib at 7.91 µM [2]. While the 5-methyl analog was noted in prior art (J. Pharm. Soc. Japan, 1954) as lacking reported biological activity [3], the 5-methylthio modification introduces the thioether pharmacophore that appears critical for target engagement in the broader class.

Medicinal Chemistry Anticancer SAR

5-Methylthio vs. 5-Benzylthio Phenylurea: Steric Bulk and Lipophilicity Trade-off for VEGFR-2 Binding

The target compound's 5-methylthio group (–SCH3) is a minimal thioether substituent, contrasting with the bulkier 5-benzylthio (–SCH2Ph) group found in the most extensively characterized anticancer analogs [1]. In the benzylthio series, 2-F-phenyl substituted analog 5d achieved an IC50 of 0.37 µM against HeLa cells (sorafenib IC50 = 7.91 µM), with flow cytometry confirming sub-G1 cell cycle arrest and apoptosis induction, and molecular docking validating VEGFR-2 active site occupancy [1]. The benzylthio group provides a π-stacking aromatic surface and increased LogP that enhances VEGFR-2 hydrophobic pocket interactions but also increases MW (+90 Da vs. methylthio) and may reduce aqueous solubility [2]. The target compound's smaller methylthio group offers intermediate lipophilicity between the 5-methyl and 5-benzylthio extremes, potentially enabling a different pharmacokinetic profile while retaining the thioether sulfur required for key target interactions .

Cancer Therapeutics Kinase Inhibition VEGFR-2

Thiadiazolyl Phenylurea vs. Thiourea Analog: Carbonyl vs. Thiocarbonyl Divergence in Biological Activity

The target urea compound (C=O at the central carbonyl) has a direct thiourea analog 1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylthiourea (C=S at the central thiocarbonyl) [1]. In a systematic study of thioureas containing the 1,3,4-thiadiazole and thioether skeleton, several compounds demonstrated antifungal activity, with the thioether-thiourea scaffold showing structure-dependent efficacy [2]. The C=O vs. C=S substitution affects hydrogen-bond donor/acceptor geometry, tautomeric equilibria, and metabolic susceptibility to oxidation [3]. Related thiadiazolyl urea herbicides (e.g., tebuthiuron, thiazafluron) demonstrate that the urea carbonyl is essential for target-site binding at photosystem II, while the corresponding thioureas show distinct activity spectra [4]. The target compound's urea moiety thus provides a defined hydrogen-bonding pharmacophore distinct from the thiourea variant.

Antifungal Agrochemical Bioisostere

In Vivo Antitumor Validation of the 1,3,4-Thiadiazol-2-yl Phenylurea Scaffold: Lewis Lung Carcinoma Metastasis Model

The N1-(5-substituted-1,3,4-thiadiazol-2-yl)-N3-substituted phenyl-urea scaffold, to which the target compound belongs, has demonstrated in vivo antitumor efficacy in a Lewis lung carcinoma mouse model [1]. In this study, select title compounds significantly reduced the number of lung metastatic nodules and suppressed primary tumor growth, providing direct in vivo proof-of-concept for the scaffold class [1]. While the specific 5-methylthio-N-phenyl derivative was not among the individual compounds tested, the study validates the core pharmacophore (1,3,4-thiadiazol-2-yl phenylurea) as capable of translating in vitro activity to in vivo tumor models. This contrasts with many 1,3,4-thiadiazole derivatives that remain limited to in vitro cytotoxicity screening without in vivo follow-up [2].

In Vivo Oncology Metastasis Inhibition Tumor Growth

Herbicidal Selectivity Potential: 5-Alkylthio Thiadiazolyl Ureas as Pre- and Post-Emergence Agents

Patents covering 5-substituted thiadiazole ureas explicitly claim herbicidal compositions where the 5-position substituent determines pre-emergence vs. post-emergence activity and crop selectivity [1]. The compound 1,1,3-trimethyl-3-[5-methylthio-2-(1,3,4-thiadiazolyl)]urea was specifically synthesized as an example in US Patent 4,599,424, demonstrating that the 5-methylthio-1,3,4-thiadiazole core is compatible with herbicidal formulation [2]. The broader phenylurea herbicide class (including tebuthiuron, a 1,3,4-thiadiazolyl urea) operates via photosystem II inhibition, with substitution patterns governing application rate and weed spectrum [3]. The target compound's unsubstituted phenyl ring and methylthio substituent place it at an intermediate structural position between fully alkyl-substituted herbicidal ureas and anticancer phenylurea derivatives, making it a versatile starting material for both agrochemical and pharmaceutical discovery [4].

Agrochemical Herbicide Discovery Crop Selectivity

Recommended Application Scenarios for Procuring 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea


Anticancer Lead Optimization: Minimal Thioether Warhead SAR for VEGFR-2 Kinase Inhibition

Procure this compound as a structurally minimized thioether-containing phenylurea to probe the minimum steric requirements for VEGFR-2 kinase inhibition. Use as a reference point in SAR studies comparing 5-methylthio, 5-benzylthio, and 5-isopropylthio substituents. The benzylthio analog series has demonstrated IC50 values as low as 0.37 µM against HeLa cells (21-fold more potent than sorafenib at 7.91 µM) [1]. The target compound's smaller –SCH3 group allows assessment of whether the aromatic benzyl moiety is essential for potency or whether the thioether sulfur alone suffices for target engagement. Pair with molecular docking against the VEGFR-2 ATP-binding pocket (PDB entries available) and in vitro cytotoxicity screening in the MCF-7, HepG2, A549, and HeLa panel .

In Vivo Antitumor SAR Expansion: Lewis Lung Carcinoma Metastasis Model

Use this 5-methylthio phenylurea as a test article in the Lewis lung carcinoma mouse metastasis model, following the experimental precedent established for the broader N1-(5-substituted-1,3,4-thiadiazol-2-yl)-N3-substituted phenyl-urea class, where select derivatives significantly reduced lung metastatic nodules and suppressed primary tumor growth [1]. The compound's favorable MW (266.3) and predicted moderate lipophilicity suggest acceptable pharmacokinetic properties for intraperitoneal or oral administration in murine models. Compare directly with the 5-methyl analog (CAS 41148-20-3) as a negative control lacking the thioether sulfur.

Agrochemical Lead Discovery: Pre-Emergence Herbicide Screening

Screen this compound in pre-emergence and post-emergence herbicide assays against standard monocot (e.g., giant foxtail, wild oats) and dicot (e.g., wild buckwheat) weed panels, following protocols established in US Patents 4,175,081 and 4,599,424 where 5-methylthio-thiadiazolyl ureas were specifically synthesized and claimed for herbicidal use [1]. Include tebuthiuron as a positive control. The unsubstituted phenyl ring provides a baseline for subsequent phenyl ring substitution SAR. Evaluate crop selectivity in barley, wheat, and soybean models to determine the therapeutic window.

Urea vs. Thiourea Pharmacophore Comparison in Antifungal Screening

Procure both the target urea compound and its direct thiourea analog 1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylthiourea for paired testing in antifungal assays against Candida albicans, Aspergillus niger, and Fusarium species, building on the antifungal activity demonstrated for thiadiazole-thioether thiourea hybrids [1]. The head-to-head comparison of C=O vs. C=S will directly inform whether the carbonyl or thiocarbonyl pharmacophore is preferred for fungal target engagement. This comparison is particularly valuable given that both the urea and thiourea scaffolds independently appear in antifungal chemical space.

Quote Request

Request a Quote for 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.